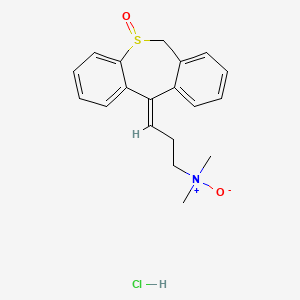
Dosulepin Sulfoxide N-Oxide Hydrochloride (Dosulepin N,S-Dioxide Hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dosulepin Sulfoxide N-Oxide Hydrochloride (Dosulepin N,S-Dioxide Hydrochloride) is a derivative of Dosulepin, a tricyclic antidepressant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dosulepin Sulfoxide N-Oxide Hydrochloride involves multiple steps, starting from Dosulepin. The key steps include:
Oxidation of Dosulepin: Dosulepin is first oxidized to form Dosulepin Sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
N-Oxidation: The sulfoxide derivative is then subjected to further oxidation to introduce the N-oxide group. Common reagents for this step include peracids or oxone.
Hydrochloride Formation: The final step involves the conversion of the N,S-dioxide compound to its hydrochloride salt form, typically by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Dosulepin Sulfoxide N-Oxide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Dosulepin Sulfoxide N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can revert the compound back to its parent forms, such as Dosulepin or Dosulepin Sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, oxone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Dosulepin, Dosulepin Sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dosulepin Sulfoxide N-Oxide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the context of antidepressant activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Dosulepin Sulfoxide N-Oxide Hydrochloride is not fully understood, but it is believed to involve interactions with neurotransmitter systems. The compound may inhibit the reuptake of biogenic amines, increasing the levels of neurotransmitters such as serotonin and norepinephrine at the synaptic cleft. This action is similar to that of Dosulepin, but the presence of sulfoxide and N-oxide groups may confer additional pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Dosulepin: The parent compound, a tricyclic antidepressant.
Dosulepin Sulfoxide: An intermediate in the synthesis of Dosulepin Sulfoxide N-Oxide Hydrochloride.
Amitriptyline: Another tricyclic antidepressant with similar pharmacological effects.
Uniqueness
Dosulepin Sulfoxide N-Oxide Hydrochloride is unique due to the presence of both sulfoxide and N-oxide functional groups, which may enhance its chemical reactivity and biological activity compared to its parent compound and other similar tricyclic antidepressants.
Properties
Molecular Formula |
C19H22ClNO2S |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-23(22)19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
InChI Key |
YYVAYXFDGWXACZ-SJDTYFKWSA-N |
Isomeric SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31)[O-].Cl |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















